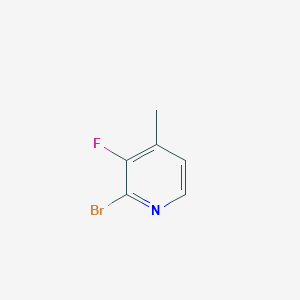

2-Bromo-3-fluoro-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYHVDSBHMACII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654165 | |

| Record name | 2-Bromo-3-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-37-5 | |

| Record name | 2-Bromo-3-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-fluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-fluoro-4-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active molecules. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in medicinal chemistry. The strategic introduction of fluorine atoms into this scaffold can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Bromo-3-fluoro-4-methylpyridine (CAS Number: 884494-37-5) is a key exemplar of such a strategically functionalized building block, offering a versatile platform for the synthesis of novel therapeutic agents.[1] This guide provides an in-depth exploration of its synthesis, reactivity, and applications, tailored for professionals engaged in the demanding field of drug discovery and development.

Physicochemical Properties and Identifiers

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective utilization in the laboratory. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 884494-37-5 | [2] |

| Molecular Formula | C₆H₅BrFN | [2] |

| Molecular Weight | 190.01 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC1=C(C(=NC=C1)Br)F | [2] |

| InChIKey | XEYHVDSBHMACII-UHFFFAOYSA-N | [2] |

| Boiling Point | 203.9°C at 760 mmHg (Predicted) | [2] |

| Density | 1.592 g/cm³ (Predicted) | [2] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step process, as detailed in the patent literature. A particularly effective route involves the diazotization of an amino-substituted pyridine precursor followed by a Sandmeyer-type bromination.

Synthetic Pathway Overview

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from patent literature (CN102898358A) and represents a viable method for the preparation of this compound.[3]

Step 1: Synthesis of 2-Amino-3-fluoro-4-methylpyridine

-

Rationale: The initial steps focus on introducing the necessary functional groups onto the pyridine ring. Nitration followed by reduction and fluorination provides the key amine intermediate required for the subsequent Sandmeyer reaction. The choice of reagents and conditions is critical to achieve regioselectivity and good yields.

-

Procedure:

-

To a solution of 2-hydroxy-3-nitro-4-methylpyridine in a suitable solvent, a fluorinating agent is added.

-

The nitro group is then reduced to an amine using a standard reduction method, such as catalytic hydrogenation (e.g., H₂ over Pd/C).

-

The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the crude product is isolated and purified by crystallization or column chromatography.

-

Step 2: Synthesis of this compound via Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate.[4] The use of cuprous bromide (CuBr) is crucial for the efficient displacement of the diazonium group with a bromine atom. Careful temperature control is essential during the diazotization step to prevent the decomposition of the unstable diazonium salt.

-

Procedure:

-

2-Amino-3-fluoro-4-methylpyridine is dissolved in an aqueous solution of hydrobromic acid (HBr).

-

The solution is cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

A solution of cuprous bromide (CuBr) in HBr is then added to the reaction mixture.

-

The mixture is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group.

-

After the reaction is complete, the mixture is neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation to yield this compound.

-

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its bromo and fluoro substituents. This dual functionality allows for a wide range of subsequent chemical transformations, making it a valuable building block in combinatorial chemistry and library synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or vinyl boronic acids or esters. This is a widely used method for the synthesis of biaryl compounds, which are common motifs in kinase inhibitors and other drug candidates.[5]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond between the pyridine ring and a primary or secondary amine. This is a crucial transformation for the synthesis of substituted aminopyridines, which are prevalent in many biologically active molecules.[6]

Caption: Key cross-coupling reactions of this compound.

Nucleophilic Aromatic Substitution

The fluorine atom at the 3-position, activated by the electron-withdrawing nitrogen atom in the pyridine ring, can undergo nucleophilic aromatic substitution (SNA_r) with strong nucleophiles under certain conditions. This provides another avenue for the functionalization of the pyridine core.[7]

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of a variety of biologically active compounds.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyridine scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase active site. This compound serves as a versatile starting material for the synthesis of novel kinase inhibitors. The bromo group allows for the introduction of various substituents via cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize binding to the target kinase.[8] For example, it can be envisioned as a key building block in the synthesis of inhibitors for kinases such as B-Raf.[4]

Agrochemicals

The pyridine ring is also a common motif in a number of commercial herbicides and pesticides. The functional handles on this compound allow for the synthesis of a diverse range of derivatives with potential herbicidal or insecticidal activity. For instance, it can be a precursor for compounds that target specific enzymes or receptors in weeds or insects.[9]

Spectroscopic Characterization

¹H NMR (Predicted):

-

The aromatic region is expected to show two distinct signals for the two protons on the pyridine ring.

-

The methyl group will appear as a singlet in the aliphatic region.

-

The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the nitrogen in the ring.

¹³C NMR (Predicted):

-

Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the methyl carbon.

-

The carbon attached to the bromine (C2) and the carbon attached to the fluorine (C3) will show characteristic chemical shifts and coupling to fluorine.

Mass Spectrometry (Predicted):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Fragmentation may involve the loss of the bromine atom, the methyl group, or other characteristic fragments of the pyridine ring.

Infrared (IR) Spectroscopy (Predicted):

-

Characteristic absorption bands are expected for C-H stretching of the aromatic ring and the methyl group.

-

C=C and C=N stretching vibrations of the pyridine ring will be observed.

-

C-Br and C-F stretching vibrations will also be present.[10]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a strategically designed building block that offers significant advantages to researchers and scientists in the field of drug discovery and agrochemical development. Its unique combination of a fluorinated pyridine core with a reactive bromine handle provides a versatile platform for the synthesis of a diverse range of novel and complex molecules. A thorough understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, will empower chemists to leverage this valuable intermediate to its full potential in their research endeavors.

References

- Supporting Information for a scientific public

-

2-Bromo-4-methylpyridine. PubChem. Available at: [Link]

- Compounds and compositions as protein kinase inhibitors.

- Pyrazolopyrimidine compounds as kinase inhibitors.

- Calculated and experimental 13C NMR chemical shifts.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH. Available at: [Link]

- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Consider

- Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

- 13C NMR Spectroscopy.

- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. NIH.

- 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum. SpectraBase.

- Kinase inhibitors. PubChem. US-9751837-B2.

- 13C NMR Spectroscopy.

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- Prodrugs of 2,4-pyrimidinediamine compounds and their uses. PubChem. US-8476263-B2.

- 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR spectrum. ChemicalBook.

- FT-IR spectra of the complexes CuL¹ (L¹ = 2-bromo-5-methylpyridine)...

- Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and bromobutide, daimuron, oxaziclomefone or pyributicarb.

- Process for making 3-amino-2-chloro-4-methylpyridine.

- 2-Bromo-4-methylpyridine(4926-28-7)IR1. ChemicalBook.

- 2b. 300 MHz - UCI Chemistry.

- 2-BROMO-3-FLUORO-4-PICOLINE CAS#884494-37-5,High quality products,100% factory price. SincereChemical.

- 2-bromo-4-fluoro-3-methylpyridine | CAS#:1227599-65-6. Chemsrc.

- 2-Fluoro-4-methylpyridine - Optional[FTIR] - Spectrum. SpectraBase.

- Preparation method of fluoropyridine compounds.

Sources

- 1. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 5. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR [m.chemicalbook.com]

- 9. TWI612895B - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and bromobutide, daimuron, oxaziclomefone or pyributicarb - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Bromo-3-fluoro-4-methylpyridine: Properties, Reactivity, and Synthetic Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of discovery. Among these, functionalized pyridines are of paramount importance, appearing as core scaffolds in a vast array of pharmaceuticals and biologically active molecules.[1] 2-Bromo-3-fluoro-4-methylpyridine (CAS No. 884494-37-5) has emerged as a particularly valuable synthetic intermediate.[2] Its strategic arrangement of a reactive bromine atom, an electron-withdrawing fluorine atom, and a methyl group on a pyridine ring provides a unique combination of reactivity and physicochemical properties. The bromine at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 3-position significantly influences the electronic nature of the ring and can enhance the metabolic stability and bioavailability of derivative compounds—a key consideration in drug design.[3][4]

This technical guide offers an in-depth exploration of the chemical properties, reactivity, and core applications of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for the synthesis of complex molecular architectures.

Core Chemical and Physical Properties

A foundational understanding of a reagent's physical properties is critical for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 884494-37-5 | [2][5] |

| Molecular Formula | C₆H₅BrFN | [5] |

| Molecular Weight | 190.01 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Boiling Point | 203.9 °C at 760 mmHg | [5] |

| Density | 1.592 g/cm³ | [5] |

| LogP (XLogP3-AA) | 2.3 | [5] |

| Canonical SMILES | CC1=C(C(=NC=C1)Br)F | [5] |

| InChIKey | XEYHVDSBHMACII-UHFFFAOYSA-N | [5] |

Reactivity and Strategic Value in Synthesis

The synthetic utility of this compound is dictated by the interplay of its three substituents.

-

C2-Bromine Atom : The bromine atom at the 2-position is the primary site of reactivity. It is highly susceptible to oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycles of numerous cross-coupling reactions. This makes it an ideal electrophilic partner for forming new carbon-carbon and carbon-heteroatom bonds.[1]

-

C3-Fluorine Atom : Fluorine's high electronegativity significantly alters the electronic landscape of the pyridine ring. This modification can influence reaction rates and regioselectivity. In the context of drug discovery, the substitution of hydrogen with fluorine is a well-established strategy to block metabolic oxidation sites, increase binding affinity, and improve pharmacokinetic properties like membrane permeability.[3]

-

C4-Methyl Group : The methyl group provides steric bulk and acts as a weak electron-donating group, subtly influencing the reactivity of the adjacent positions on the ring.

This unique combination makes this compound a strategic linchpin for building molecular diversity, allowing for the systematic introduction of aryl, alkyl, amino, and other functional groups.

Sources

2-Bromo-3-fluoro-4-methylpyridine molecular weight

An In-depth Technical Guide to 2-Bromo-3-fluoro-4-methylpyridine: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. The strategic functionalization of this core allows for the fine-tuning of a molecule's pharmacological profile. This compound (CAS No: 884494-37-5) has emerged as a particularly valuable building block for researchers and drug development professionals. Its unique arrangement of substituents—a reactive bromine atom, an electron-withdrawing fluorine atom, and a methyl group—provides a versatile platform for constructing complex molecular architectures.

This guide serves as a comprehensive technical resource, delving into the core physicochemical properties, synthesis, reactivity, and applications of this compound. As a senior application scientist, the aim is not merely to present data, but to provide a narrative grounded in mechanistic understanding and practical, field-proven insights, enabling researchers to fully leverage the potential of this important synthetic intermediate.

Part 1: Core Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This compound is a substituted picoline derivative whose utility is directly derived from its specific chemical and physical characteristics.

Structural and Physical Data Summary

The key quantitative data for this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 190.01 g/mol | [1][2] |

| Molecular Formula | C₆H₅BrFN | [1][2] |

| CAS Number | 884494-37-5 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-3-fluoro-4-picoline | [2][3] |

| Density | 1.592 g/cm³ | [1] |

| Boiling Point | 203.9 °C at 760 mmHg | [1] |

| Flash Point | 77.1 °C | [1] |

| Canonical SMILES | CC1=C(C(=NC=C1)Br)F | [1] |

| InChIKey | XEYHVDSBHMACII-UHFFFAOYSA-N | [1] |

Expert Analysis of Structural Features

The molecule's power as a synthetic intermediate stems from the interplay of its three key substituents on the pyridine ring:

-

2-Position Bromine: The bromine atom is the primary reactive handle. Its position ortho to the ring nitrogen makes it highly susceptible to displacement via various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the precise and efficient introduction of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[4][5]

-

3-Position Fluorine: The fluorine atom serves as a powerful modulator of the molecule's electronic properties. As the most electronegative element, it significantly influences the acidity, basicity, and dipole moment of the pyridine ring.[2] In a drug discovery context, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[5][6]

-

4-Position Methyl Group: The methyl group provides steric bulk and can influence the orientation of the molecule within a protein's binding pocket. It also serves as a subtle electronic-donating group, which can modulate the reactivity of the ring system.

Part 2: Synthesis and Mechanistic Considerations

The reliable synthesis of this compound is critical for its use in research and development. The most effective routes often involve multi-step sequences starting from more common pyridine derivatives. A representative method is adapted from established procedures for fluoropyridine synthesis, involving diazotization followed by halogen exchange.[7]

Logical Workflow for Synthesis

The following diagram illustrates a validated synthetic pathway, demonstrating the logical progression from a precursor to the final product.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Diazotization

This protocol is a representative example based on a patented method for preparing fluoropyridine compounds.[7] It ensures self-validation through clear steps for reaction monitoring, workup, and purification.

Objective: To synthesize 2-Bromo-3-fluoro-4-picoline from 2-amino-3-bromo-4-picoline (a plausible intermediate derived from a nitrated precursor).

Materials:

-

2-Amino-3-bromo-4-picoline

-

Anhydrous Hydrogen Fluoride (HF) - Extreme caution required

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate / Petroleum ether system for recrystallization

Procedure:

-

Reaction Setup (Expert Insight): The reaction vessel must be made of a material resistant to anhydrous hydrogen fluoride, such as polytetrafluoroethylene (PTFE). This is a critical safety and operational consideration, as HF is extremely corrosive. The reaction is conducted under anhydrous conditions to prevent unwanted side reactions.

-

Formation of the Diazonium Salt: Dissolve the starting material, 2-amino-3-bromo-4-picoline (1.0 eq), in anhydrous hydrogen fluoride in the PTFE reaction vessel. Cool the mixture to -78 °C using a dry ice/acetone bath. The low temperature is essential to control the exothermic reaction and maintain the stability of the intermediate diazonium salt.

-

Diazotization: Slowly add solid sodium nitrite (1.1 eq) to the solution while maintaining the temperature at -78 °C. After the addition is complete, the reaction is stirred for 30 minutes at a slightly elevated temperature of -5 °C to 5 °C to ensure complete formation of the diazonium fluoride salt.

-

Fluoro-dediazoniation (Balz-Schiemann type reaction): The temperature of the reaction is then carefully raised to between 30 °C and 70 °C. At this stage, the diazonium group is replaced by fluorine, with the evolution of nitrogen gas. This thermal decomposition is the key step in introducing the fluorine atom onto the pyridine ring. The reaction is held at this temperature for 30-60 minutes.

-

Quenching and Workup (Trustworthiness through Validation): Cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and water. This step neutralizes the highly reactive HF. The solution is then carefully neutralized to a pH of ~7 by the slow addition of a saturated sodium bicarbonate solution. This neutralization is a self-validating step; it must be done until effervescence ceases, indicating that the excess acid has been consumed.

-

Extraction: Extract the aqueous solution with dichloromethane (3x volumes). The organic layers are combined. Dichloromethane is chosen for its ability to dissolve the product and its immiscibility with water.

-

Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation). The anhydrous sodium sulfate removes residual water, which is crucial for obtaining a pure product upon crystallization.

-

Purification: The crude solid obtained is purified by recrystallization from an ethyl acetate/petroleum ether solvent system to yield pure 2-bromo-3-fluoro-4-picoline.[7] The purity can be confirmed by standard analytical techniques like NMR, GC-MS, and melting point analysis.

Part 3: Reactivity and Applications in Drug Development

This compound is not an end product but a versatile starting point. Its value is realized in subsequent reactions that build molecular complexity.

The Role in Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 2-position is the molecule's primary asset for synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for their reliability and functional group tolerance.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear scaffolds important in many bioactive molecules.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation for synthesizing compounds targeting a vast range of receptors and enzymes.

The ability to perform these regioselective reactions allows chemists to systematically explore the chemical space around the pyridine core, a process central to structure-activity relationship (SAR) studies.[5]

Significance in Medicinal Chemistry

Pyridine derivatives are integral to pharmaceuticals, and fluorinated versions are of particular interest.[2] This compound is a documented raw material for synthesizing drugs targeting cancer and cardiovascular and cerebrovascular diseases.[3] The strategic inclusion of the fluoro-pyridyl motif can confer several advantages to a drug candidate:

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the drug's half-life.

-

Enhanced Potency: Fluorine's electronegativity can lead to more favorable interactions (e.g., hydrogen bonding, dipole interactions) with the target protein, increasing binding affinity and potency.

-

Improved Pharmacokinetics: The lipophilicity of the molecule can be fine-tuned by the fluorine atom, potentially improving cell membrane permeability and overall drug absorption and distribution.

Part 4: Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[9]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Keep it away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined reactive sites, combined with the beneficial properties imparted by the fluorine substituent, make it a high-value intermediate. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers and drug development professionals can strategically employ this building block to construct novel molecules with tailored biological activities, accelerating the journey from chemical synthesis to therapeutic breakthrough.

References

-

LookChem. (n.d.). Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. Retrieved from LookChem. [Link]

-

Safety Data Sheet. (2024). Generic Safety Data Sheet. This is a representative SDS, specific details for the target compound may vary. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

PubChem. (n.d.). 2-Bromo-4-methylpyridine. Retrieved from PubChem. [Link]

-

SAFETY DATA SHEET. (2021). Generic Safety Data Sheet for Flammable Gas. This is a representative SDS, specific details for the target compound may vary. [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. 2-BROMO-3-FLUORO-4-PICOLINE | 884494-37-5 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 8. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. file.chemscene.com [file.chemscene.com]

- 11. fpc.com.tw [fpc.com.tw]

2-Bromo-3-fluoro-4-methylpyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-fluoro-4-methylpyridine

Introduction

This compound (CAS No. 884494-37-5) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] As a synthetic intermediate, its value lies in the strategic placement of its substituents on the pyridine core. The bromine atom at the 2-position serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of molecular complexity. The fluorine atom at the 3-position can significantly modulate the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and bioavailability.[2] The methyl group at the 4-position provides an additional point of steric and electronic influence.

This guide provides a detailed, step-by-step examination of a robust and validated pathway for the synthesis of this compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, providing a framework for both practical application and methodological understanding.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a multi-substituted pyridine ring often involves a carefully planned sequence of functional group interconversions on a pre-existing pyridine core. A logical retrosynthetic disconnection of the target molecule, this compound, points to a late-stage introduction of the fluorine atom via a diazotization-fluorination reaction (Balz-Schiemann type reaction) from a corresponding aminopyridine. This approach is advantageous as the synthesis and manipulation of aminopyridines are well-established. The bromo- and methyl- substituents can be installed prior to this key step.

The forward synthesis, therefore, follows a linear progression starting from a commercially available or readily synthesized precursor, 2-hydroxyl-3-nitro-4-methylpyridine. The pathway leverages three distinct, high-yielding transformations to achieve the target structure.

Caption: High-level overview of the three-step synthesis of this compound.

Detailed Synthesis Pathway and Mechanistic Insights

The chosen synthetic route is based on a validated process outlined in patent literature, ensuring reliability and scalability.[3]

Part 1: Synthesis of 2-Bromo-3-nitro-4-methylpyridine from 2-Hydroxyl-3-nitro-4-methylpyridine

The initial step involves the conversion of a hydroxyl group at the 2-position of the pyridine ring to a bromine atom. 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer, which can complicate direct halogenation. Therefore, a deoxygenative halogenating agent is required.

Causality: Phosphorus oxybromide (POBr₃) is an effective reagent for this transformation. It activates the hydroxyl group (or the pyridone oxygen), converting it into a good leaving group, which is subsequently displaced by a bromide ion delivered from the reagent itself. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Caption: Workflow for the synthesis of the key brominated intermediate.

Experimental Protocol: Step 1 [3]

-

To a reaction vessel, add 2-hydroxyl-3-nitro-4-methylpyridine (1.0 eq, e.g., 22.8g, 0.148 mol) and acetonitrile (e.g., 120 mL).

-

Slowly add phosphorus oxybromide (POBr₃) (2.0 eq, e.g., 84.1g, 0.296 mol) to the mixture while stirring. An exotherm may be observed.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it into an ice-water mixture.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (e.g., 3 x 100 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an ethyl acetate/petroleum ether system to obtain pure 2-bromo-4-methyl-3-nitropyridine.

Part 2: Reduction of 2-Bromo-3-nitro-4-methylpyridine to 3-Amino-2-bromo-4-methylpyridine

This step involves the selective reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Causality: Raney Nickel is a highly active hydrogenation catalyst well-suited for nitro group reductions. The reaction is performed under a pressurized hydrogen atmosphere to ensure a sufficient supply of the reducing agent. Methanol is an excellent solvent as it readily dissolves the substrate and does not interfere with the catalysis.

Caption: Workflow for the reduction of the nitro intermediate.

Experimental Protocol: Step 2 [3]

-

In a hydrogenation vessel, dissolve 2-bromo-4-methyl-3-nitropyridine (1.0 eq) in methanol.

-

Add Raney Nickel catalyst (catalytic amount) to the solution.

-

Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 40 psi).

-

Stir the reaction mixture at room temperature for the required duration (e.g., 5 hours), monitoring for hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2-bromo-4-methylpyridine.

-

Further purification can be achieved by recrystallization if necessary.

Part 3: Synthesis of this compound via Diazotization and Fluorination

This final, critical step transforms the amino group into the target fluorine substituent. The reaction proceeds via the formation of a diazonium salt intermediate, which is then thermally decomposed in the presence of a fluoride source.

Causality: This is a variation of the Balz-Schiemann reaction. Anhydrous hydrogen fluoride (HF) serves as both the reaction solvent and the fluoride source. Sodium nitrite (NaNO₂) is added at very low temperatures (-78 °C) to generate nitrous acid in situ, which reacts with the amine to form the diazonium salt. The low temperature is crucial to maintain the stability of the diazonium intermediate. Upon warming, the diazonium salt decomposes, releasing nitrogen gas and allowing the fluoride ion to attack the pyridine ring, resulting in the desired fluoro-substituted product.

Experimental Protocol: Step 3 [3]

-

Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be conducted by trained personnel in a specialized fume hood using appropriate personal protective equipment (PPE) and materials (e.g., a tetrafluoroethylene vessel).

-

In a suitable reaction vessel, dissolve 3-amino-2-bromo-4-methylpyridine (1.0 eq, e.g., 0.145 mol) in anhydrous hydrogen fluoride (e.g., 70 mL) at -78 °C.

-

Slowly add solid sodium nitrite (1.1 eq, e.g., 0.160 mol) in portions to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at a slightly elevated temperature (e.g., -5 °C to 5 °C) for 30 minutes.

-

Raise the temperature further (e.g., to 30-70 °C) and hold for 30-60 minutes to facilitate the decomposition of the diazonium salt.

-

Cool the reaction mixture and carefully quench by pouring it into an ice-water mixture.

-

Neutralize the solution to a neutral pH using a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (e.g., 3 x 100 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from an ethyl acetate/petroleum ether system to yield this compound.

Quantitative Data Summary

The following table summarizes the typical yields reported for this synthetic sequence.[3]

| Step | Starting Material | Key Reagents | Product | Reported Yield |

| 1 | 2-Hydroxyl-3-nitro-4-methylpyridine | POBr₃, Acetonitrile | 2-Bromo-3-nitro-4-methylpyridine | ~85-90% |

| 2 | 2-Bromo-3-nitro-4-methylpyridine | Raney Ni, H₂ (40 psi), MeOH | 3-Amino-2-bromo-4-methylpyridine | High Yield |

| 3 | 3-Amino-2-bromo-4-methylpyridine | NaNO₂, Anhydrous HF | This compound | 87.3% |

| Overall | ~73.6% |

Purification and Characterization

Post-reaction work-up is crucial for isolating the product in high purity.[4]

-

Extraction: A standard aqueous work-up followed by extraction with an organic solvent like dichloromethane or ethyl acetate is effective for removing inorganic salts and water-soluble impurities.[4]

-

Recrystallization: As described in the protocols, recrystallization from a binary solvent system like ethyl acetate/petroleum ether is a highly effective method for purifying the solid intermediates and the final product.[3]

-

Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel can be employed to separate the desired product from closely related impurities.[5]

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation.

-

Mass Spectrometry (MS): Confirms the molecular weight (190.01 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[6]

-

Gas Chromatography (GC): Can be used to assess the purity of the final product.

Conclusion

The three-step synthesis pathway detailed in this guide presents a reliable and high-yielding method for the preparation of this compound. By starting from 2-hydroxyl-3-nitro-4-methylpyridine, the route systematically installs the required bromo and fluoro functionalities through robust chemical transformations, including deoxygenative bromination, catalytic hydrogenation, and a Balz-Schiemann type reaction. The provided protocols, grounded in validated literature, offer a practical framework for chemists in the pharmaceutical and agrochemical sectors to access this valuable and versatile synthetic building block.

References

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. (n.d.).

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.).

- New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate. (n.d.).

- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). (n.d.).

- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. (2017, November 27).

- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations - Benchchem. (n.d.).

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - NIH. (n.d.).

- The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates - Benchchem. (n.d.).

- 3-Fluoro-4-methylpyridine - Chem-Impex. (n.d.).

- Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products - Benchchem. (n.d.).

- CAS 884494-37-5 this compound - Alfa Chemistry. (n.d.).

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).

- Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. (n.d.).

- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents. (n.d.).

- Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives - Benchchem. (n.d.).

- China 3-Fluoro-4-methylpyridine Suppliers - Customized Wholesale - agrochemx.com. (n.d.).

- This compound | CAS 884494-37-5 - Matrix Fine Chemicals. (n.d.).

Sources

Spectroscopic data for 2-Bromo-3-fluoro-4-methylpyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-fluoro-4-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound (CAS No. 884494-37-5). As a substituted pyridine, this compound is of significant interest to researchers and professionals in drug discovery and development, where such scaffolds are pivotal in the synthesis of novel chemical entities.[1] Due to the limited availability of public experimental spectra for this specific molecule, this guide focuses on high-fidelity predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes detailed, field-proven experimental protocols for data acquisition, a thorough analysis of the predicted spectral data, and the underlying scientific principles for these predictions. This document is designed to serve as a robust reference for the identification and characterization of this compound.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a pyridine ring substituted with a bromine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 4-position.[2][3] The interplay of the electron-withdrawing effects of the bromine and fluorine atoms, the electron-donating nature of the methyl group, and the inherent electronic properties of the pyridine ring dictates its unique spectroscopic signature.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials & Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality 5 mm NMR tube and cap

-

Pipette or syringe

-

NMR Spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30-degree pulse, 1-2 second relaxation delay, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30-degree pulse, 2-second relaxation delay, 1024 or more scans depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transform to the acquired FIDs.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is anticipated to display three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.1 - 8.3 | Doublet (d) | J(H-H) ≈ 5.0 Hz |

| H-5 | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H-H) ≈ 5.0 Hz, J(H-F) ≈ 2-3 Hz |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) or narrow doublet | J(H-F) ≈ 1-2 Hz |

Interpretation:

-

H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing a significant downfield shift into the 8.1-8.3 ppm region.[4] It is coupled only to H-5, resulting in a clean doublet with a typical ortho-coupling constant of ~5.0 Hz.

-

H-5: This proton is ortho to H-6, leading to a doublet splitting of ~5.0 Hz. Additionally, it will experience a weaker, long-range coupling to the fluorine atom at the 3-position (a four-bond coupling, ⁴JHF), resulting in a doublet of doublets.

-

-CH₃: The methyl group protons are expected in the typical benzylic-type region of 2.3-2.5 ppm. A small four-bond coupling to the fluorine atom (⁴JHF) might be observed, leading to a narrow doublet or slight broadening of the singlet.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the five carbons of the pyridine ring and the single methyl carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 | ~140 - 145 | Doublet (d) | ²J(C-F) ≈ 15-25 Hz |

| C-3 | ~155 - 160 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz |

| C-4 | ~135 - 140 | Doublet (d) | ²J(C-F) ≈ 20-30 Hz |

| C-5 | ~125 - 130 | Singlet (s) or narrow doublet | ⁴J(C-F) ≈ 1-3 Hz |

| C-6 | ~150 - 155 | Singlet (s) or narrow doublet | ³J(C-F) ≈ 3-5 Hz |

| -CH₃ | ~18 - 22 | Doublet (d) | ³J(C-F) ≈ 4-6 Hz |

Interpretation:

-

C-3: The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear far downfield. It will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz.[2]

-

C-2: This carbon is attached to the bromine atom and will be deshielded. It will also show a two-bond coupling to the fluorine atom (²JCF).

-

C-4: The presence of the methyl group and its proximity to the fluorine will influence its chemical shift. A two-bond coupling to fluorine (²JCF) is expected.

-

C-6: Being adjacent to the nitrogen, this carbon is expected at a downfield chemical shift, typical for alpha-carbons in pyridines.

-

C-5: This carbon is least affected by the electronegative substituents and is expected to be the most upfield of the aromatic carbons.

-

-CH₃: The methyl carbon will appear in the aliphatic region. It is expected to show a three-bond coupling to the fluorine atom (³JCF).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Objective: To obtain the infrared spectrum to identify characteristic vibrational modes.

Materials & Equipment:

-

This compound sample (liquid or solid)

-

FT-IR Spectrometer with an ATR accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum which will be automatically subtracted from the sample spectrum.

-

Sample Application: Apply a small amount of the sample directly onto the ATR crystal. If solid, ensure good contact is made.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Predicted IR Data and Interpretation

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 |

| C=N and C=C stretch (pyridine ring) | 1550 - 1610 |

| C-H bend (aliphatic, -CH₃) | 1440 - 1470 |

| C-F stretch | 1200 - 1250 |

| C-Br stretch | 900 - 1100 |

Interpretation:

-

The spectrum will be dominated by characteristic pyridine ring vibrations (C=N and C=C stretching) in the 1550-1610 cm⁻¹ region.[5]

-

Aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.

-

A strong absorption band corresponding to the C-F stretch is expected in the 1200-1250 cm⁻¹ range.[6]

-

The C-Br stretching vibration will likely appear in the fingerprint region, between 900 and 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

-

This compound sample

-

High-purity volatile solvent (e.g., Dichloromethane)

-

GC-MS system with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent.

-

GC Method:

-

Injector: Set to a temperature of ~250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Injection and Analysis: Inject 1 µL of the sample solution. Analyze the resulting total ion chromatogram (TIC) to find the peak for the compound and extract its mass spectrum.

Predicted Mass Spectrometry Data and Interpretation

The molecular weight of this compound (C₆H₅BrFN) is 190.01 g/mol .[2]

| Ion | Predicted m/z | Description & Expected Relative Intensity |

| [M]⁺ | 189 | Molecular ion containing the ⁷⁹Br isotope. |

| [M+2]⁺ | 191 | Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak.[7] |

| [M-Br]⁺ | 110 | Fragment resulting from the loss of the bromine atom. |

| [M-CH₃]⁺ | 174/176 | Fragment from the loss of the methyl group, showing the Br isotope pattern. |

Interpretation:

-

A key diagnostic feature will be the molecular ion peak cluster at m/z 189 and 191, with nearly equal intensities. This is characteristic of a molecule containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7]

-

A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine radical, which would result in a significant peak at m/z 110.[8]

-

Loss of the methyl group is another plausible fragmentation, which would yield a fragment ion cluster at m/z 174/176.

Workflow and Logic

The characterization of this compound follows a logical and self-validating workflow. Each spectroscopic technique provides complementary information that, when combined, offers a high-confidence structural confirmation.

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Conclusion

While experimental spectra for this compound are not widely published, a comprehensive spectroscopic profile can be reliably predicted based on established principles of NMR, IR, and MS. This guide provides the necessary predicted data, interpretive logic, and standardized protocols to assist researchers in the confident identification and characterization of this important synthetic building block. The combination of these techniques creates a self-validating system, ensuring high confidence in the structural assignment.

References

- Benchchem. (n.d.). Navigating the Spectral Landscape of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.

- Benchchem. (n.d.). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.

- Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations.

- Alfa Chemistry. (n.d.). This compound.

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Katritzky, A. R., & Lagowski, J. M. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society.

- MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 884494-37-5.

- MDPI. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.

- SincereChemical. (n.d.). 2-BROMO-3-FLUORO-4-PICOLINE CAS#884494-37-5.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine.

- Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- ACS Publications. (n.d.). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A.

- ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- International Journal of Trend in Scientific Research and Development. (n.d.).

- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.

- MDPI. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.

- YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. savemyexams.com [savemyexams.com]

- 8. youtube.com [youtube.com]

Navigating the Spectral Maze: A Technical Guide to the NMR Analysis of 2-Bromo-3-fluoro-4-methylpyridine

For Immediate Release

A Deep Dive into the Structural Elucidation of a Key Pharmaceutical Building Block

Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-3-fluoro-4-methylpyridine. This guide provides a comprehensive, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this highly substituted pyridine derivative, a compound of significant interest in medicinal chemistry. Given the limited availability of public experimental data for this specific molecule, this whitepaper offers a robust framework for its structural characterization, grounded in established spectroscopic principles and data from analogous compounds.

Introduction: The Significance of this compound and NMR Analysis

This compound is a valuable building block in the synthesis of novel pharmaceutical agents. The pyridine scaffold is a ubiquitous feature in a vast number of drugs, and the specific arrangement of bromo, fluoro, and methyl substituents on this core offers a unique combination of steric and electronic properties for molecular design.[1][2] The bromine atom provides a handle for further chemical modifications, the fluorine atom can enhance metabolic stability and binding affinity, and the methyl group can influence molecular conformation and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, NMR provides a detailed atomic-level map of the molecular structure. This guide will delve into the predicted one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR spectra of this compound, offering a rationale for the expected spectral features based on the interplay of substituent effects.

Predicted ¹H NMR Spectrum: Unraveling Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display two signals in the aromatic region corresponding to the two pyridine ring protons, and one signal in the aliphatic region for the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the fluorine atom, as well as the electron-donating effect of the methyl group.[3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.1 - 8.3 | Doublet (d) | ~5.0 Hz (³JHH) |

| H-5 | ~7.0 - 7.2 | Doublet of doublets (dd) | ~5.0 Hz (³JHH), ~2.0 Hz (⁴JHF) |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |

The H-6 proton, being adjacent to the electronegative nitrogen, is expected to be the most deshielded aromatic proton.[3] It will appear as a doublet due to coupling with H-5. The H-5 proton will be shielded relative to H-6 and is expected to appear as a doublet of doublets, coupling to both H-6 and the fluorine at position 3. The methyl protons will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectrum: A Look at the Carbon Skeleton

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the methyl carbon. The chemical shifts are governed by the electronegativity of the attached and neighboring atoms.[5][6][7]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | ~140 - 145 | Doublet (²JCF) |

| C-3 | ~155 - 160 | Doublet (¹JCF) |

| C-4 | ~145 - 150 | Doublet (²JCF) |

| C-5 | ~125 - 130 | Singlet |

| C-6 | ~150 - 155 | Doublet (⁴JCF) |

| -CH₃ | ~18 - 22 | Singlet |

The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield. The carbons attached to the bromine (C-2) and the nitrogen-adjacent carbon (C-6) are also expected to be in the downfield region. The presence of smaller two-bond and three-bond C-F couplings can further aid in the assignment.

Predicted ¹⁹F NMR Spectrum: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[8] For this compound, a single signal is expected in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom in fluorinated pyridines is influenced by the electronic effects of the other substituents on the ring.[9][10] The signal is expected to be a doublet of doublets due to coupling with the H-5 proton and potentially a smaller coupling to the H-6 proton.

The Power of 2D NMR: Confirming Connectivity

To definitively assign all proton and carbon signals and to confirm the overall structure, two-dimensional (2D) NMR experiments are essential.[11][12][13][14]

COSY (Correlation Spectroscopy)

A COSY experiment will reveal proton-proton (¹H-¹H) coupling networks.[11][12] In the case of this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent positions on the pyridine ring.

Caption: Predicted COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[11][14] This is invaluable for assigning the protonated carbons of the pyridine ring and the methyl group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. youtube.com [youtube.com]

- 14. epfl.ch [epfl.ch]

Mass spectrometry of 2-Bromo-3-fluoro-4-methylpyridine

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-fluoro-4-methylpyridine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, halogenated pyridines serve as indispensable scaffolds and key building blocks. Their unique electronic properties and versatile reactivity make them central to the synthesis of complex pharmaceutical agents.[1][2] Among these, this compound (CAS 884494-37-5) is a compound of significant interest. It is utilized as a crucial intermediate in the synthesis of potential treatments for cancer and cardiovascular diseases.[3][4] The strategic placement of bromine, fluorine, and methyl groups on the pyridine ring provides multiple avenues for synthetic modification while influencing the molecule's overall biological activity.[1] The inclusion of a fluorine atom, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and receptor binding affinity.[5][6][7]

For researchers and drug development professionals, the unambiguous characterization of such intermediates is paramount to ensure the integrity of synthetic pathways and the quality of the final active pharmaceutical ingredient (API). Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information.

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the logical selection of analytical techniques, predict fragmentation behaviors based on first principles, and provide field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties & Structural Features

A thorough understanding of the molecule's properties is the foundation for developing a robust mass spectrometry method.

| Property | Value | Source |

| CAS Number | 884494-37-5 | [8][9] |

| Molecular Formula | C₆H₅BrFN | [8][10][11] |

| Average Molecular Weight | 190.01 g/mol | [8][9] |

| Monoisotopic Mass | 188.95900 Da | [8][10] |

| IUPAC Name | This compound | [8] |

| XLogP3-AA | 2.3 | [8] |

The structure contains three key features that dictate its mass spectrometric behavior:

-

Pyridine Ring: The nitrogen atom is a basic site, readily accepting a proton ([M+H]⁺) in soft ionization techniques like Electrospray Ionization (ESI).[12][13]

-

Bromine Atom: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[14] This is the most telling feature in a mass spectrum, as any ion containing a bromine atom will appear as a characteristic doublet of peaks (M⁺ and M+2) with nearly equal intensity, separated by approximately 2 Daltons.[14][15]

-

C-Br and C-F Bonds: The relative bond strengths will influence fragmentation patterns. The C-Br bond is significantly weaker than the C-F and C-C bonds of the aromatic ring, making it a likely point of initial cleavage in high-energy fragmentation processes like Electron Ionization (EI).

Method Selection: A Logic-Driven Approach

Choosing the appropriate analytical workflow—GC-MS or LC-MS—depends on the analyte's properties and the specific analytical question. This compound possesses moderate polarity and a predicted boiling point of ~204°C, making it amenable to both techniques.[8]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier choice for analyzing volatile and thermally stable compounds and is ideal for assessing purity and identifying unknown synthesis byproducts. The standard ionization technique used is Electron Ionization (EI), a "hard" ionization method that imparts significant energy, leading to extensive and predictable fragmentation.[16][17]

Predicted EI Fragmentation Pattern

Upon entering the EI source (typically operating at 70 eV), the molecule will be ionized to form a radical cation, M⁺˙.[18] The most prominent features in the resulting mass spectrum are predictable from the molecule's structure.

Key Predicted Fragments for this compound:

| m/z (⁷⁹Br / ⁸¹Br) | Ion Structure / Identity | Mechanistic Rationale |

| 189 / 191 | [C₆H₅BrFN]⁺˙ (Molecular Ion, M⁺˙) | The parent radical cation. The ~1:1 doublet is the definitive indicator. |

| 174 / 176 | [M - CH₃]⁺ | Loss of a methyl radical from the parent ion. |

| 110 | [M - Br]⁺ | Cleavage of the relatively weak C-Br bond, losing a bromine radical. This peak will be a singlet. |

| 91 | [C₅H₃FN]⁺˙ | Potential fragment following the loss of both Br and a methyl radical, though less direct pathways may be involved. |

The base peak is likely to be either the molecular ion due to the stability of the aromatic system or the [M - Br]⁺ fragment at m/z 110, depending on the precise stability of the resulting cation.

Experimental Protocol: GC-MS Purity Analysis

This protocol outlines a self-validating system for the purity assessment of a solid sample of this compound.

-

Sample Preparation: a. Prepare a 1 mg/mL stock solution of the compound in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate. b. Create a working solution by diluting the stock solution 1:100 (to 10 µg/mL) with the same solvent. c. Transfer the working solution to a 2 mL autosampler vial.

-

Instrumentation & Conditions:

-

System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a robust starting point.[19]

-

Injection: 1 µL injection volume with a split ratio of 50:1 to prevent column overloading.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[20]

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

-

-

Data Analysis & System Validation: a. Identify the Analyte Peak: The peak for this compound will be identified by its retention time. b. Validate Identity: Extract the mass spectrum from the apex of the peak. Confirm the presence of the M⁺˙ doublet at m/z 189/191 and the key fragment ions. The isotopic abundance ratio of the M⁺˙ and M+2 peaks should be approximately 1:1. c. Calculate Purity: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).[19] Area % = (Area of Analyte Peak / Total Area of All Peaks) * 100.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying this compound in complex biological or environmental matrices, LC-MS/MS is the method of choice.[21][22][23] It combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. Electrospray Ionization (ESI), a "soft" ionization technique, is typically used, which preserves the molecular ion with minimal in-source fragmentation.[24][25]

ESI Behavior and Tandem MS (MS/MS)

In positive-ion ESI, the basic nitrogen of the pyridine ring will be readily protonated, forming the [M+H]⁺ ion. This ion will appear as a doublet at m/z 190 and 192.

Tandem mass spectrometry (MS/MS) involves selecting this precursor ion, fragmenting it in a collision cell, and detecting the resulting product ions.[26][27] This process, often performed in Selected Reaction Monitoring (SRM) mode, provides exceptional specificity.

-

Precursor Ion Selection (Q1): The mass analyzer is set to isolate the [M+H]⁺ ions (m/z 190 and 192). Typically, the more abundant ⁷⁹Br isotope ion (m/z 190) is selected for fragmentation.

-

Collision-Induced Dissociation (CID) (q2): The selected precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon). Collisions induce fragmentation.

-

Product Ion Scanning (Q3): The resulting product ions are scanned to identify stable, intense fragments suitable for quantification. A likely fragmentation would be the loss of HBr, resulting in a product ion at m/z 109.

Experimental Protocol: LC-MS/MS Quantification

This protocol describes a method for developing a sensitive and specific SRM assay.

-

Sample Preparation & Chromatography: a. Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte into a blank matrix (e.g., plasma, urine). b. For complex matrices, perform sample cleanup using Solid-Phase Extraction (SPE) or protein precipitation. c. LC System: HPLC or UHPLC system. d. Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). e. Mobile Phase A: Water + 0.1% Formic Acid. f. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. g. Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. h. Flow Rate: 0.4 mL/min.

-

MS/MS Parameter Optimization: a. Infusion: Directly infuse a ~1 µg/mL solution of the analyte into the mass spectrometer to find optimal source parameters (e.g., capillary voltage, gas flow, temperature). b. Precursor Identification: Confirm the presence of the [M+H]⁺ ion at m/z 190. c. Product Ion Scan: Perform a product ion scan on m/z 190 to identify the most intense and stable fragment ions. Ramp the collision energy (e.g., from 5 to 40 eV) to find the optimal setting. d. SRM Transition Selection: Select at least two SRM transitions for confident quantification and confirmation. For example:

- Quantitative: 190 -> 109 (hypothetical loss of HBr)

- Confirmatory: 190 -> [another fragment]

-

Method Validation & Quantification: a. Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration). b. Analyze QC samples to ensure accuracy and precision. c. Analyze unknown samples and quantify the analyte concentration using the calibration curve.

Conclusion